

Axinelline A: A Technical Guide on its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Axinelline A

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Introduction

Axinelline A, a natural product isolated from the bacterium *Streptomyces axinellae*, has emerged as a molecule of significant interest in the field of anti-inflammatory research.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Axinelline A**, its biological activity as a cyclooxygenase (COX) inhibitor, and the underlying mechanism of action involving the NF- κ B signaling pathway. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development.

Physicochemical Properties

Axinelline A is a phenolic compound classified as an N-acylglycine.[2] Its fundamental physicochemical properties are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely reported in the literature, the compound's structure suggests it is a polar molecule.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₆	[1][2]
Molecular Weight	269.25 g/mol	[2]
IUPAC Name	ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate	[2]
CAS Number	1593741-99-1	[3]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	
Solubility	Not specified in literature	
Spectral Data	Structure elucidated using NMR and MS data	[4]

Biological Activity and Mechanism of Action

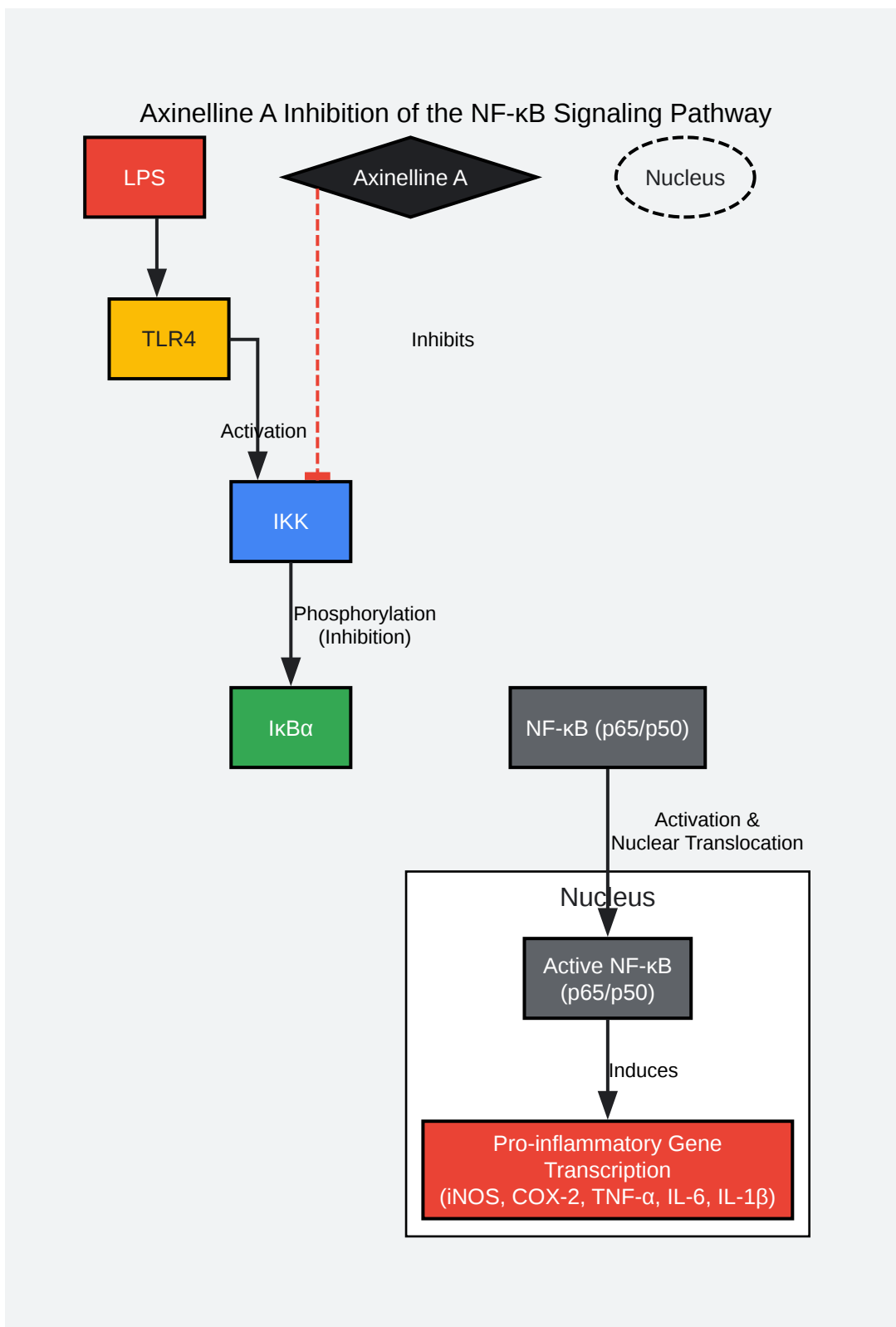
Axinelline A demonstrates potent anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] It exhibits inhibitory effects on both COX-1 and COX-2 isoforms, with a preference for COX-2.[5] Although it is more active against COX-2, its selectivity index is low, classifying it as a nonselective COX inhibitor.[5] The inhibitory concentrations (IC₅₀) are detailed in the table below.

Target Enzyme	IC ₅₀ (μM)	Source
COX-1	8.89	[3]
COX-2	2.22	[3]
COX-2 (alternative study)	2.8	[4]

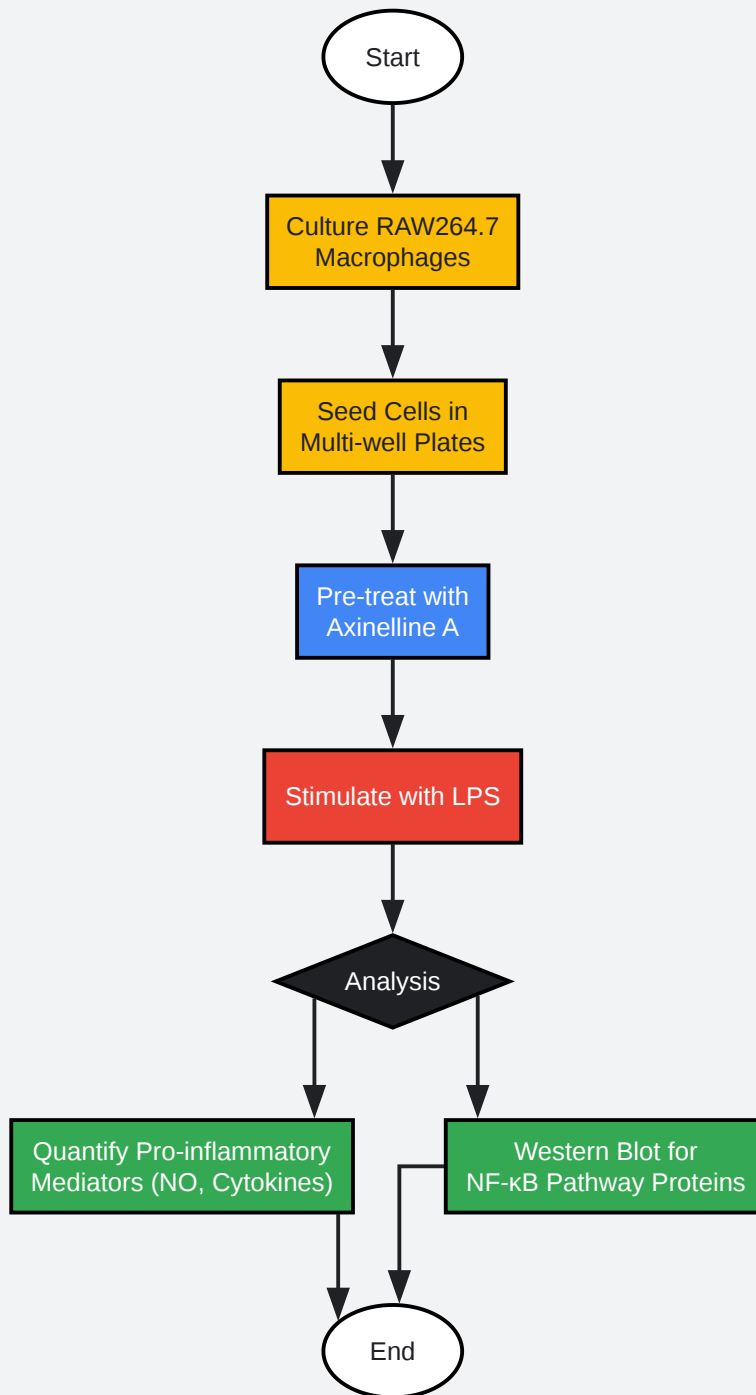
The anti-inflammatory effects of **Axinelline A** are mediated by its modulation of the NF-κB signaling pathway.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various pro-inflammatory

genes. **Axinelline A** has been shown to inhibit the LPS-induced phosphorylation of IKK and I κ B α in RAW264.7 macrophage cells.[3] This prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby suppressing the expression of downstream pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), COX-2, tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1 β).[3][5] Consequently, the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) is reduced.[5]

Signaling Pathway Diagram



Experimental Workflow for Assessing Anti-inflammatory Activity

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Phone: (601) 213-4426

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